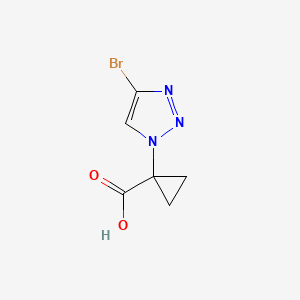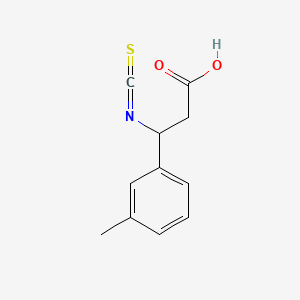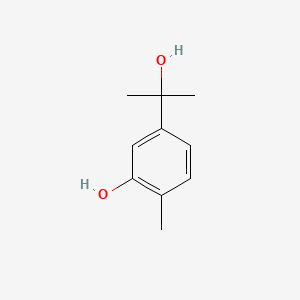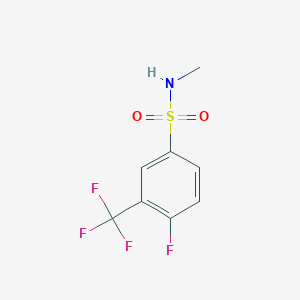
N,4-Dimethyl-2-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Dimethyl-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,4-Dimethyl-2-nitrobenzene-1-sulfonamide typically involves the nitration of N,4-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or neutral conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N,4-dimethyl-2-aminobenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,4-Dimethyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly in the development of inhibitors for enzymes that interact with sulfonamide groups.
Medicine: Sulfonamide derivatives have been explored for their potential antibacterial and anti-inflammatory properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the production of dyes, pigments, and other materials that require specific functional groups for their properties.
Mecanismo De Acción
The mechanism of action of N,4-Dimethyl-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes. This binding can inhibit the enzyme’s activity, leading to various biological effects. The nitro group may also participate in redox reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
- N,4-Dimethyl-3-nitrobenzene-1-sulfonamide
- 2,4-Dimethyl-1-nitrobenzene
- 4-Nitrophenylsulfonyltryptophan
Comparison: N,4-Dimethyl-2-nitrobenzene-1-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for specific applications in research and industry.
Propiedades
| 89840-90-4 | |
Fórmula molecular |
C8H10N2O4S |
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
N,4-dimethyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6-3-4-8(15(13,14)9-2)7(5-6)10(11)12/h3-5,9H,1-2H3 |
Clave InChI |
XFXHGVMFPFZYRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)









